N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The chlorinated benzothiazole is coupled with 4-(dimethylsulfamoyl)benzamide under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with the chloro group replaced by the nucleophile.
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the benzothiazole ring.
Hydrolysis: Carboxylic acids and amines from the hydrolysis of the amide bond.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the chloro and dimethylsulfamoyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-1,3-benzothiazol-2-yl)benzamide: Similar structure but with the chloro group at a different position.
N-(4-methyl-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide: Similar structure but with a methyl group instead of a chloro group.
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(methylsulfamoyl)benzamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide is unique due to the specific combination of the chloro and dimethylsulfamoyl groups, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)11-5-3-10(4-6-11)16(21)19-13-8-7-12(17)14-15(13)24-9-18-14/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFITVJNTURYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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